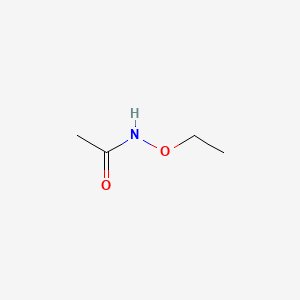
4-cyclopropyl-2-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-methylbenzaldehyde is an organic compound with the molecular formula C11H12O. It is characterized by the presence of a cyclopropyl group and a methyl group attached to a benzaldehyde core. This compound is of interest in various fields of research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-2-methylbenzaldehyde typically involves the introduction of the cyclopropyl and methyl groups onto a benzaldehyde framework. One common method is the Friedel-Crafts alkylation, where cyclopropyl and methyl groups are introduced using cyclopropylcarbinol and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, cyclopropanation, and subsequent formylation to introduce the aldehyde group.
化学反应分析
Types of Reactions: 4-Cyclopropyl-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3)
Major Products:
Oxidation: 4-cyclopropyl-2-methylbenzoic acid
Reduction: 4-cyclopropyl-2-methylbenzyl alcohol
Substitution: Depending on the electrophile used, various substituted derivatives of this compound
科学研究应用
4-Cyclopropyl-2-methylbenzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-cyclopropyl-2-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their structure.
相似化合物的比较
Benzaldehyde: Lacks the cyclopropyl and methyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Cyclopropylbenzaldehyde: Similar structure but lacks the methyl group, which can influence its reactivity and physical properties.
2-Methylbenzaldehyde: Lacks the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: 4-Cyclopropyl-2-methylbenzaldehyde is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct steric and electronic effects. These features can influence its reactivity and make it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
1936187-26-6 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



